ME-0328, chemically known as 3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide, is a selective inhibitor of Poly(ADP-ribose) polymerase 3 (PARP3). [, ] PARP3 belongs to a family of enzymes involved in DNA damage repair. [] ME-0328 has been investigated as a potential therapeutic agent for various cancers, including chronic lymphocytic leukemia (CLL) and breast cancer. [, ]
Mechanism of Action
ME-0328 inhibits PARP3, which plays a role in DNA double-strand break (DSB) repair and interacts with proteins involved in the non-homologous end joining (NHEJ) pathway. [] Inhibiting PARP3 with ME-0328 has been shown to:
Sensitize cancer cells to chemotherapy: ME-0328 enhances the cytotoxic effects of chemotherapeutic agents like cyclophosphamide (4HC) and bendamustine in B-lymphocytic cancers and breast cancer. [, ] This sensitization is believed to occur through the inhibition of DNA repair mechanisms.
Potentiate the effects of antitubulin drugs: ME-0328 significantly increases the sensitivity of breast cancer cells to antitubulin drugs like vinorelbine and eribulin. [, ] This effect is associated with increased mitotic arrest and apoptosis.
Applications
Investigating the role of PARP3: ME-0328 serves as a valuable tool to study the specific functions of PARP3 in DNA damage repair and other cellular processes. []
Developing new cancer therapies: The sensitization effects of ME-0328 on various cancer cells, particularly in combination with chemotherapy or antitubulin agents, suggest its potential as a component of novel cancer treatment strategies. [, ]
Developing selective PARP3 inhibitors: The development of a biotinylated NAD+-applied human PARP3 enzymatic assay, validated with ME-0328, provides a platform for screening and identifying new and potentially more effective PARP3 inhibitors for therapeutic applications. []
Related Compounds
4-Hydroperoxycyclophosphamide (4HC)
Compound Description: 4HC is an active metabolite of cyclophosphamide, a chemotherapy drug. It induces interstrand crosslinks (ICLs) in DNA, which are primarily repaired by homologous recombination. []
Relevance: Research indicates that ME-0328, a PARP3 inhibitor, can sensitize chronic lymphocytic leukemia (CLL) cell lines to 4HC, significantly reducing the IC50 of 4HC. The study suggests that ME-0328 may enhance the cytotoxic effects of 4HC by interfering with DNA repair mechanisms. []
Bendamustine
Compound Description: Bendamustine is a chemotherapy drug that also induces ICLs in DNA, similar to 4HC. It is commonly used in the treatment of B-cell malignancies. []
Relevance: The research suggests exploring the potential synergistic effects of ME-0328 and bendamustine in treating B-cell malignancies. The hypothesis is that ME-0328 might sensitize cancer cells to bendamustine, similar to its interaction with 4HC. []
Olaparib
Compound Description: Olaparib is a PARP inhibitor, primarily targeting PARP1 and PARP2, which are involved in DNA repair. It is clinically used in treating specific types of cancers, including ovarian and breast cancers. []
Relevance: Similar to ME-0328, Olaparib, at nontoxic concentrations, exhibited a synergistic effect with Vinorelbine in breast cancer cell lines. Both PARP inhibitors enhanced the sensitivity of breast cancer cell lines to Vinorelbine, suggesting a potential role of PARP inhibition in enhancing the efficacy of microtubule-targeting agents. []
Vinorelbine
Compound Description: Vinorelbine is a chemotherapy drug classified as a vinca alkaloid. It inhibits microtubule assembly and dynamics, leading to mitotic arrest and apoptosis in cancer cells. []
Relevance: ME-0328, in non-toxic concentrations, significantly potentiated the sensitivity of various breast cancer cell lines to Vinorelbine. This synergy led to increased interaction between Vinorelbine and tubulin, enhanced mitotic arrest, and ultimately apoptosis in cancer cells. []
Eribulin
Compound Description: Eribulin is a chemotherapy drug that acts as a microtubule inhibitor. Unlike Vinorelbine, it has a unique mechanism of action, suppressing microtubule polymerization without affecting depolymerization. []
Relevance: The research proposes that ME-0328 might also synergize with Eribulin in treating metastatic breast cancer, similar to its interaction with Vinorelbine. Both drugs target different aspects of microtubule dynamics, and their combined use with ME-0328 might offer a novel therapeutic strategy. []
TMZ50
Compound Description: TMZ50 is a PARP inhibitor with demonstrated selectivity for PARP1 over PARP2. It exhibits potent inhibitory activity against both enzymes. []
Relevance: While ME-0328 exhibits selectivity between PARP1 and PARP2, it demonstrates only moderate inhibitory activity. TMZ50's potent activity against both PARP1 and PARP2, combined with its selectivity profile, makes it a valuable reference compound for developing specific PARP-selective inhibitors. []
Biotinylated NAD+
Compound Description: Biotinylated NAD+ serves as a specialized substrate in a modified PARP3 enzymatic assay. This modified NAD+ enables the detection and quantification of PARP3 activity by transferring the biotin label to a histone protein during the ADP-ribosylation process. []
Relevance: The development of a biotinylated NAD+-based assay provided a sensitive and specific method for evaluating the activity of PARP3 inhibitors, including ME-0328. This assay aids in understanding the inhibitory potency and selectivity of ME-0328 and facilitates the development of novel PARP3 inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lucinactant (trade name Surfaxin) is a liquid medication used to treat Infant Respiratory Distress Syndrome in infants.[1] It was approved for use in the United States by the U.S. Food and Drug Administration (FDA) on March 6, 2012. (Source: http://en.wikipedia.org/wiki/Lucinactant)